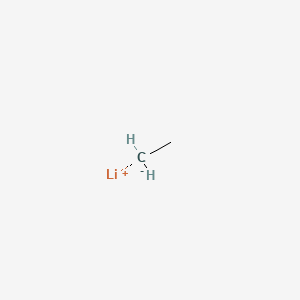

Ethyllithium

描述

属性

IUPAC Name |

lithium;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXOWQOWPHHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001772 | |

| Record name | Lithium ethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-49-4 | |

| Record name | Ethyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium ethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyllithium Synthesis from Ethyl Halides and Lithium Metal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyllithium, a fundamental organolithium reagent, through the reaction of ethyl halides with lithium metal. This compound serves as a potent nucleophile and a strong base, making it an indispensable tool in organic synthesis for forming new carbon-carbon bonds.[1][2] This document details the underlying reaction mechanisms, provides explicit experimental protocols, summarizes quantitative data, and outlines crucial safety considerations for handling these highly reactive compounds.

Core Principles and Reaction Mechanism

The synthesis of organolithium compounds, such as this compound, from the direct reaction of an alkyl halide with lithium metal is a well-established method in organometallic chemistry.[3][4] The overall stoichiometry of the reaction requires two equivalents of lithium metal for every one equivalent of ethyl halide, producing one equivalent of this compound and one equivalent of lithium halide byproduct.[5][6]

The reaction proceeds through a radical mechanism.[3] It is initiated by a single-electron transfer (SET) from the surface of the lithium metal to the antibonding orbital of the ethyl halide. This forms a short-lived radical anion, which then fragments to yield an ethyl radical and a halide anion. The highly reactive ethyl radical subsequently reacts with a second lithium atom to form the final this compound product. The process is highly reactive and requires careful control of reaction conditions to ensure desired product formation.[3]

Detailed Experimental Protocols

The synthesis of this compound is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon).[1][3] The reactivity of the ethyl halide increases in the order of Cl < Br < I.[6] Below are two detailed protocols using ethyl bromide and ethyl chloride.

This protocol is adapted from a common laboratory-scale preparation.[7]

Materials:

-

Lithium metal (containing 1-3% sodium): 18 g (2.57 mol)

-

Ethyl bromide: 119.8 g (1.1 mol)

-

Anhydrous diethyl ether: 800 ml

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), place 18 g of lithium metal, flattened and cut into small chips, into a reaction flask containing 800 ml of anhydrous diethyl ether.[7]

-

Initiation: Cool the ether suspension to -25°C.[7] Add an initial portion of ~10 g of ethyl bromide from a dropping funnel.[7] The reaction is initiated when turbidity appears and a distinct rise in temperature is observed.[7]

-

Addition: Once the initial reaction subsides (approx. 10 minutes), add the remaining ethyl bromide dropwise over a 1-hour period.[7] Maintain the reaction temperature between -15°C and -20°C using external cooling.[7] The black coating on the lithium metal should disappear, revealing a bright silver-like color.[7]

-

Completion: After the addition is complete, continue stirring the mixture at -15°C for an additional hour.[7] Allow the temperature to rise to 0°C.[7]

-

Work-up and Storage: The resulting this compound solution can be transferred to a storage flask under a positive pressure of inert gas.[7] It is often not necessary to filter out the excess lithium chips.[7] The solution can be diluted with additional dry ether to a desired concentration (e.g., 1 M).[7] The yield is typically around 90%.[7]

This protocol is based on a patented industrial process, highlighting the use of a less volatile ether.[8]

Materials:

-

Lithium metal (granules or powder): Stoichiometric amount of 2 moles per mole of ethyl chloride, plus an excess of 0.02 to 0.5 mol.[8]

-

Gaseous Ethyl Chloride

-

Anhydrous Dibutyl Ether

Procedure:

-

Preparation: Charge the reactor with lithium metal dispersed in anhydrous dibutyl ether under an inert atmosphere.[8]

-

Reaction: Cool the mixture to the desired reaction temperature, preferably between -10°C and +10°C (maximum of 40°C).[8] Introduce gaseous ethyl chloride at a controlled rate to manage the exothermic reaction.[8] The reaction is considered initiated after about 15 minutes, indicated by a temperature increase.[8]

-

Completion: After the addition of ethyl chloride is complete (e.g., ~1.4 mol over 200 minutes), allow the reaction to continue for approximately 120 minutes until the heat of reaction subsides.[8]

-

Work-up and Storage: Filter the reaction mixture to remove lithium chloride and excess lithium.[8] The resulting clear solution of this compound in dibutyl ether is analyzed for its concentration.[8] Yields based on lithium can be around 72%, which can be increased to over 80% by washing the filter cake.[8]

Quantitative Data Summary

The choice of ethyl halide and solvent significantly impacts the reaction conditions and outcomes. The following tables summarize key quantitative data from the described protocols.

Table 1: Comparison of this compound Synthesis Protocols

| Parameter | Protocol 1 (Ethyl Bromide) | Protocol 2 (Ethyl Chloride) |

| Ethyl Halide | Ethyl Bromide (C₂H₅Br) | Ethyl Chloride (C₂H₅Cl) |

| Solvent | Diethyl Ether | Dibutyl Ether |

| Reaction Temp. | -15°C to -20°C[7] | -10°C to +10°C[8] |

| Li Stoichiometry | ~2.3 equivalents (to halide)[7] | 2.0 + (0.02 to 0.5) mol excess (to halide)[8] |

| Typical Yield | ~90%[7] | 72-83% (based on Li)[8] |

| Final Concentration | ~1.0 M[7] | Up to 12.4% (~1.7 M)[8] |

Table 2: Properties and Stability of this compound Solutions

| Property | This compound in Diethyl Ether | This compound in Dibutyl Ether |

| Typical Form | Solution, often with LiBr complex (EtLi·LiBr)[7] | Halide-free solution[5][8] |

| Stability | Decomposes over time, forming ethane (B1197151) and lithium alkoxides[1] | Relatively stable[8] |

| Hazards | Pyrophoric, highly reactive[1][4] | Pyrophoric at high concentrations (>8%); non-pyrophoric at 5-8%[8] |

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from starting materials to the final product, governed by the chemical reactivity of the components.

Safety and Handling

Organolithium compounds, including this compound, are highly hazardous and demand specialized handling techniques.[4]

-

Pyrophoricity: this compound solutions, particularly concentrated ones, are pyrophoric, meaning they can ignite spontaneously upon exposure to air or moisture.[8][9]

-

Reactivity: They react violently with water, releasing flammable gases.[1] Reactions must be conducted using air-free techniques under an inert atmosphere of nitrogen or argon.[4]

-

Storage: this compound reagents are typically stored at low temperatures (below 10°C) to minimize thermal decomposition.[4] The primary thermal degradation pathway for alkyllithiums is β-hydride elimination, which forms an alkene and lithium hydride (LiH).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves when handling this compound.[1] All operations should be conducted in a well-ventilated fume hood.[1]

By adhering to strict safety protocols and well-controlled reaction conditions, this compound can be synthesized and utilized effectively as a powerful reagent in modern organic chemistry.

References

- 1. Buy this compound | 811-49-4 [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. orgosolver.com [orgosolver.com]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. sites.wp.odu.edu [sites.wp.odu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. DE10030535C1 - this compound in dibutyl ether, process for their preparation and their use - Google Patents [patents.google.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

Physical and chemical properties of ethyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyllithium (C₂H₅Li) is a fundamental organolithium reagent that plays a critical role in modern organic synthesis. Its potent nucleophilicity and basicity make it an invaluable tool for the formation of carbon-carbon bonds, deprotonation reactions, and the synthesis of a wide array of other organometallic compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and safety and handling information to support its effective and safe use in a laboratory setting.

Physical Properties

This compound is a colorless to yellowish solid or solution with a high degree of reactivity.[1][2] It is commercially available as solutions in various organic solvents.[3][4][5] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₅Li | [6] |

| Molecular Weight | 36.00 g/mol | [6] |

| Appearance | Colorless flaky crystals or colorless to yellowish solution | [1][2] |

| Melting Point | 95 °C (sublimes under N₂) | [6] |

| Density | 0.862 g/mL (at 25 °C) | [6] |

| Solubility | Soluble in pentane, hexane, heptane, benzene, and tetrahydrofuran (B95107) (THF) | [3][7][8] |

| Flash Point | -17 °F (-27 °C) | [8] |

Quantitative Solubility Data:

Chemical Properties and Reactivity

This compound's utility in organic synthesis stems from the highly polar carbon-lithium bond, which imparts significant carbanionic character to the ethyl group. This makes it a powerful nucleophile and a strong base.

Aggregation State:

In both the solid state and in solution, this compound exists as aggregates, most commonly as tetramers ([C₂H₅Li]₄) and hexamers ([C₂H₅Li]₆).[11] The degree of aggregation is influenced by the solvent, concentration, and the presence of other coordinating species.[11] In hydrocarbon solvents, the hexamer is often the predominant form, while in coordinating solvents like THF, lower aggregation states may be favored.[2][11] X-ray diffraction studies have confirmed the tetrameric structure of this compound in the crystalline state.[1][11]

Reactivity:

-

Reaction with Water: this compound reacts violently with water and other protic solvents to produce ethane (B1197151) gas and lithium hydroxide.[6] This reaction is highly exothermic and represents a significant safety hazard.

-

Thermal Decomposition: When heated, this compound decomposes to form ethylene (B1197577) and lithium hydride, with smaller amounts of butane (B89635) and butene also being produced.[7][8] One study noted that at 120 °C in ligroin, this compound decomposes to precipitate lithium hydride.[12]

-

Nucleophilic Addition: As a strong nucleophile, this compound readily adds to carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, yielding alcohols upon workup.[6]

-

Deprotonation (Metalation): Due to its strong basicity, this compound can deprotonate a wide range of C-H, N-H, and O-H acids to generate new organolithium species.[6]

-

Synthesis of Organometallic Compounds: this compound is a common starting material for the synthesis of other organometallic compounds through transmetalation reactions.

Solution Stability:

The stability of this compound solutions is highly dependent on the solvent and storage temperature. In ethereal solvents, this compound can undergo cleavage of the ether. The half-life of this compound in diethyl ether is reported to be 54 hours at 25 °C and 17 hours at 35 °C.[9] In tetrahydrofuran (THF), decomposition is observed even at -20 °C.[9] Solutions in hydrocarbon solvents are generally more stable but are still susceptible to thermal decomposition over time.[10]

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization and analysis of this compound.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution.[11][13]

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |

| ⁷Li | ~0.0 | Singlet | - | Referenced to LiCl. The sharp singlet is indicative of rapid exchange between different lithium environments in the aggregate.[6] |

| ¹H | Data not readily available | - | - | For the ethyl group, one would expect a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts would be significantly upfield due to the carbanionic nature of the ethyl group. |

| ¹³C | Data not readily available | - | - | The carbon atoms directly bonded to lithium would be expected to show significant upfield shifts. |

Infrared (IR) Spectroscopy:

Infrared spectroscopy can be used to identify the presence of the C-Li bond.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~500 | C-Li stretch | [6] |

Experimental Protocols

Caution: this compound is a pyrophoric and highly reactive compound. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.

A. Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl bromide and lithium metal in diethyl ether.

Methodology:

-

Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Dry all glassware thoroughly in an oven and assemble while hot under a stream of inert gas.

-

Charging the Reactor: To the reaction flask, add finely cut lithium metal (containing ~1% sodium as an initiator) and anhydrous diethyl ether.

-

Initiation: Cool the stirred suspension to -10 °C. Add a small portion of ethyl bromide from the dropping funnel. The reaction is initiated when the solution becomes cloudy and a gentle reflux is observed.

-

Addition: Once the reaction has initiated, add the remaining ethyl bromide dropwise at a rate that maintains a gentle reflux and the internal temperature between -10 °C and 0 °C.

-

Completion: After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours.

-

Isolation: Allow the mixture to warm to room temperature and let the precipitated lithium chloride settle. The supernatant solution of this compound in diethyl ether can be carefully transferred via cannula to a dry, inert-atmosphere storage vessel.

-

Titration: Determine the exact concentration of the this compound solution using a standard titration method, such as the Gilman double titration.

B. Determination of Melting Point

The melting point of solid this compound can be determined using a standard melting point apparatus, with the crucial modification that the sample must be prepared and sealed under an inert atmosphere.

Methodology:

-

Sample Preparation: Inside a glovebox or under a continuous flow of inert gas, introduce a small amount of solid this compound into a glass capillary tube.

-

Sealing: Seal the open end of the capillary tube using a flame, ensuring the sample is not heated.

-

Measurement: Place the sealed capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample slowly (1-2 °C per minute) and carefully observe the material.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Safety and Handling

This compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[8] It also reacts violently with water.[6] Therefore, strict adherence to safety protocols is essential.

-

Inert Atmosphere: Always handle this compound and its solutions under a dry, inert atmosphere (argon or nitrogen). Use of a glovebox or Schlenk line techniques is mandatory.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (a double-gloving system with nitrile and neoprene gloves is recommended).

-

Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water, carbon dioxide, or carbon tetrachloride fire extinguishers.

-

Spill Management: In case of a small spill, cover the area with an inert absorbent material such as sand or powdered limestone. For larger spills, evacuate the area and contact emergency personnel.

-

Storage: Store this compound solutions in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. Commercial solutions are often stored at 2-8 °C.[4]

Logical Relationships of this compound Aggregation

The aggregation state of this compound is a dynamic equilibrium that is influenced by the surrounding medium. This can be represented as a logical relationship.

This diagram illustrates that in non-coordinating solvents like hexane, the hexameric form of this compound is favored. The addition of coordinating solvents such as THF shifts the equilibrium towards the tetrameric and potentially monomeric forms. Concentration and temperature also play a role in determining the predominant aggregation state.

Conclusion

This compound is a highly versatile and powerful reagent in the arsenal (B13267) of the synthetic chemist. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safe handling procedures, is paramount for its successful application in research and development. This guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and professionals in the field.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Solvent effects on the aggregation state of lithium dialkylaminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 811-49-4 [m.chemicalbook.com]

- 4. 乙基锂 溶液 0.5 M in benzene: cyclohexane | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mthis compound(917-54-4) 1H NMR spectrum [chemicalbook.com]

- 6. ospt.osi.lv [ospt.osi.lv]

- 7. people.uniurb.it [people.uniurb.it]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. DE10030535C1 - this compound in dibutyl ether, process for their preparation and their use - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 12. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electronicsandbooks.com [electronicsandbooks.com]

Ethyllithium: A Comprehensive Technical Guide to its Structure in the Solid State and in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyllithium (EtLi), a fundamental organolithium reagent, plays a crucial role in organic synthesis. Its reactivity and selectivity are intrinsically linked to its structure, which varies significantly between the solid state and solution. This technical guide provides an in-depth analysis of the structure of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and presenting visual representations of its structural forms. In the solid state, this compound exists as a tetrameric aggregate, [(EtLi)₄], with a distorted tetrahedral core of lithium atoms. In solution, its structure is highly dependent on the solvent. In non-coordinating hydrocarbon solvents such as benzene (B151609), it predominantly forms hexamers, while in coordinating ethereal solvents like tetrahydrofuran (B95107) (THF), an equilibrium exists involving smaller aggregates, primarily dimers and monomers. Understanding these structural nuances is paramount for controlling and optimizing chemical reactions involving this versatile reagent.

Solid-State Structure of this compound

In the crystalline form, this compound adopts a tetrameric structure.[1] This has been determined through single-crystal X-ray diffraction studies. The four lithium atoms form a distorted tetrahedron, with each face of the tetrahedron capped by an ethyl group.[2] The carbanionic center of each ethyl group interacts with a triangular face of three lithium atoms.[2]

The crystal structure of this compound is orthorhombic, with the enantiomorphous space group P222₁.[3] This indicates that the crystals are optically active.[3] The distortion from a perfect tetrahedral symmetry, as seen in the analogous mthis compound (B1224462) tetramer, is attributed to non-bonded repulsions between the ethyl groups.[2][4] This distortion results in a structure that can be described as being composed of two dimer units.[2]

Quantitative Crystallographic Data

| Parameter | Value (for (CH₃Li)₄) | Reference |

| Crystal System | Orthorhombic (for EtLi) | [3] |

| Space Group | P222₁ (for EtLi) | [3] |

| Li-Li Distance | 2.56 ± 0.12 Å | [4] |

| Li-C Distance | 2.28 ± 0.06 Å | [4] |

Note: The bond distances are for mthis compound and serve as an approximation. The distortion in the this compound tetramer will lead to variations in these values.

Structure of this compound in Solution

The structure of this compound in solution is dynamic and highly sensitive to the nature of the solvent, concentration, and temperature. The degree of aggregation is a key determinant of its reactivity.

In Hydrocarbon Solvents

In non-coordinating hydrocarbon solvents like benzene and cyclohexane, this compound exists predominantly as a hexameric aggregate, [(EtLi)₆].[2] This has been confirmed by techniques such as freezing point depression (cryoscopy). The hexameric structure is believed to consist of a distorted octahedron of lithium atoms.

In Coordinating Solvents

In Lewis basic, coordinating solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O), the hexameric aggregates of this compound are broken down into smaller, more reactive species. This is due to the coordination of solvent molecules to the lithium atoms, which solvates the lithium cations and reduces the driving force for aggregation. In these solvents, an equilibrium exists between different aggregation states, primarily tetramers, dimers, and monomers. The position of this equilibrium is dependent on factors such as concentration and temperature, with lower concentrations and lower temperatures favoring the less aggregated species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria. The different aggregation states can sometimes be observed as distinct species in the ⁷Li and ¹³C NMR spectra, especially at low temperatures where inter-aggregate exchange is slow. The ⁷Li chemical shift of this compound in ether has been observed to be concentration-dependent, appearing at -0.72 ppm in a 1.35 M solution, which is indicative of changes in the aggregation state.[1]

Experimental Protocols

The characterization of the air- and moisture-sensitive this compound requires specialized experimental techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of crystalline this compound.

Methodology:

-

Synthesis and Crystallization: this compound is synthesized by the reaction of ethyl halide (e.g., ethyl bromide or ethyl chloride) with lithium metal in a hydrocarbon solvent under an inert atmosphere (argon or nitrogen). Single crystals suitable for X-ray diffraction can be grown by slow cooling of a saturated solution or by slow vapor diffusion of a non-solvent into a solution of this compound. All manipulations must be performed using Schlenk line or glovebox techniques to exclude air and moisture.

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere and mounted on a goniometer head, typically using a cryoprotectant oil to prevent decomposition.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) on the diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

Objective: To determine the aggregation state and study the dynamic behavior of this compound in solution.

Methodology:

-

Sample Preparation: NMR samples must be prepared under an inert atmosphere. A solution of this compound in the desired deuterated solvent (e.g., benzene-d₆ or THF-d₈) is prepared in a glovebox or via a Schlenk line. The solution is then transferred to an NMR tube which is subsequently flame-sealed or capped with a septum.

-

Data Acquisition: ¹H, ¹³C, and ⁷Li NMR spectra are acquired on a high-field NMR spectrometer. For studying aggregation equilibria, it is often necessary to acquire spectra at low temperatures to slow down the exchange between different aggregate species.

-

Data Analysis: The chemical shifts, signal multiplicities, and coupling constants (e.g., ¹J(¹³C-⁷Li)) provide information about the structure and aggregation state. For example, the observation of multiple ⁷Li signals at low temperature can indicate the presence of different aggregates in equilibrium.

Cryoscopy

Objective: To determine the average degree of aggregation of this compound in a given solvent.

Methodology:

-

Apparatus Setup: A cryoscopy apparatus, which measures the freezing point depression of a solvent upon the addition of a solute, is assembled. The apparatus must be designed to allow for the maintenance of an inert atmosphere.

-

Solvent Freezing Point Determination: The freezing point of a known mass of the pure solvent (e.g., benzene) is carefully measured.

-

Measurement of Freezing Point Depression: A known mass of this compound is added to the solvent under an inert atmosphere, and the freezing point of the resulting solution is measured.

-

Calculation of Molecular Weight: The freezing point depression (ΔTf) is used to calculate the molality of the solution. From the known mass of this compound and the calculated molality, the apparent molecular weight is determined. The degree of aggregation (n) is then calculated by dividing the apparent molecular weight by the molecular weight of the this compound monomer.

Visualizations

The following diagrams illustrate the key structural concepts of this compound.

Caption: A representation of the tetrameric structure of this compound in the solid state.

Caption: Equilibrium between different aggregation states of this compound in solution.

References

Ethyllithium as a Nucleophile: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyllithium (C₂H₅Li or EtLi) is a potent organolithium reagent characterized by its dual nature as a powerful nucleophile and a strong base.[1][2] Due to the highly polar carbon-lithium bond, the ethyl group acts as a carbanion, making it an invaluable tool for the formation of carbon-carbon bonds in organic synthesis.[3][4] Its high reactivity necessitates specialized handling techniques, but its utility in constructing complex molecular architectures makes it a vital reagent in the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth examination of the structure, reactivity, and experimental considerations of this compound as a nucleophile, with a focus on its applications in modern drug development and complex molecule synthesis.

Core Concepts: Structure and Reactivity

The reactivity of this compound is fundamentally governed by the nature of the C-Li bond and its state of aggregation in solution.[3] The large electronegativity difference between carbon (2.55) and lithium (0.98) results in a highly ionic bond, conferring significant carbanionic character on the ethyl group's α-carbon.[3] This makes this compound a superb nucleophile, readily attacking electron-deficient centers.[5]

Aggregation State

In solution, simple alkyllithium species do not typically exist as monomers (RLi). Instead, they form aggregates or oligomers, which significantly influences their reactivity.[6] this compound is known to exist predominantly as a tetramer, [EtLi]₄, in the solid state and in non-polar hydrocarbon solvents.[6][7] In the presence of Lewis bases, such as ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), these aggregates can be broken down into less aggregated, more reactive species like dimers.[4] It is generally accepted that lower aggregation states, such as dimers and monomers, are more reactive than the larger tetrameric or hexameric clusters.[6]

Caption: Aggregation equilibrium of this compound in solution.

This compound in Nucleophilic Reactions

This compound's primary utility stems from its role as a nucleophile in addition and substitution reactions. It is generally more reactive than the corresponding Grignard reagent (ethylmagnesium bromide), often providing higher yields and cleaner reactions.[6][8]

Nucleophilic Addition to Carbonyl Compounds

This compound readily adds across the electrophilic carbon-oxygen double bond of aldehydes and ketones.[3][5] The reaction proceeds via a nucleophilic addition mechanism to form a tetrahedral lithium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[9][10]

-

Reaction with Esters: Typically undergoes a double addition. The first addition forms a ketone intermediate which is more reactive than the starting ester, leading to a second rapid addition to form a tertiary alcohol.[12]

-

Reaction with Carboxylic Acids: A notable reaction involves the double addition to a carboxylic acid to form a ketone. The acid is first deprotonated to form a lithium carboxylate. The second equivalent of this compound adds to form a stable dilithio gem-diol intermediate, which upon workup, collapses to the ketone.[6][7]

Caption: General mechanism for nucleophilic addition of EtLi to a ketone.

Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds

| Carbonyl Substrate | Initial Product | Final Product (after workup) | Notes |

|---|---|---|---|

| Aldehyde (RCHO) | Lithium alkoxide | Secondary Alcohol (RCH(Et)OH) | A fundamental C-C bond-forming reaction.[9] |

| Ketone (R₂C=O) | Lithium alkoxide | Tertiary Alcohol (R₂C(Et)OH) | Less prone to side reactions like reduction compared to Grignard reagents, especially with hindered ketones.[6][8] |

| Ester (RCOOR') | Ketone (unstable) | Tertiary Alcohol (RC(Et)₂OH) | Requires at least two equivalents of this compound.[12] |

| Carboxylic Acid (RCOOH) | Lithium dialkoxide | Ketone (RCOEt) | Requires two equivalents of this compound; the intermediate is stable until workup.[6] |

| Carbon Dioxide (CO₂) | Lithium carboxylate | Carboxylic Acid (EtCOOH) | A standard method for carboxylation of organometallics.[6] |

Nucleophilic Substitution (SN2-type Reactions)

This compound can act as a nucleophile in SN2 reactions with alkyl or allylic halides.[3] However, its high basicity can lead to competing elimination (E2) reactions, particularly with secondary and tertiary halides. Furthermore, with certain alkyl halides, metal-halogen exchange can be a significant side reaction, limiting synthetic utility.[3][8] The reaction with benzyl (B1604629) chloride, for example, proceeds via nucleophilic attack to form n-propylbenzene.

Table 2: Comparative Reactivity of Common Alkyllithiums

| Reagent | Typical Aggregation (Hydrocarbon Solvent) | Relative Basicity | General Nucleophilic Reactivity |

|---|---|---|---|

| Mthis compound (MeLi) | Tetramer | Less Basic | Good |

| This compound (EtLi) | Tetramer | Intermediate | Good |

| n-Butyllithium (n-BuLi) | Hexamer | Intermediate | Good |

| sec-Butyllithium (s-BuLi) | Tetramer | More Basic | Good (more hindered) |

| tert-Butyllithium (t-BuLi) | Tetramer | Most Basic | Poor (primarily a base) |

Note: Reactivity is highly dependent on solvent, temperature, and substrate.

Experimental Protocols

Critical Safety Note: this compound and other alkyllithium reagents are pyrophoric, reacting violently with air and moisture.[4][6] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and air-free techniques (e.g., Schlenk line or glovebox). Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.

Protocol: Titration of this compound (Adapted from Gilman Double Titration)

Accurate determination of the alkyllithium concentration is crucial for stoichiometry. The Gilman double titration method distinguishes between the active organolithium (C-Li) and non-nucleophilic bases like lithium hydroxide (B78521) or alkoxides.[1]

Procedure:

-

Total Base Titration:

-

Under an inert atmosphere, transfer exactly 1.0 mL of the this compound solution into a flask containing 20 mL of distilled water.

-

Add 2-3 drops of phenolphthalein (B1677637) indicator.

-

Titrate with a standardized solution of 0.1 M HCl until the pink color disappears. Record the volume (V_total).

-

-

Residual Base Titration:

-

To a separate flask under an inert atmosphere, add 1.0 mL of the this compound solution to 2 mL of 1,2-dibromoethane (B42909) in 10 mL of anhydrous diethyl ether. The active EtLi reacts with the dibromoethane.

-

Stir for 5-10 minutes.

-

Carefully quench the mixture with 20 mL of distilled water.

-

Add phenolphthalein indicator and titrate with the same 0.1 M HCl solution until the endpoint. Record the volume (V_residual).

-

-

Calculation:

-

Molarity of EtLi = ([HCl] * (V_total - V_residual)) / V_EtLi

-

Where [HCl] is the molarity of the acid and V_EtLi is the initial volume of the this compound solution (1.0 mL).

-

Protocol: Nucleophilic Addition to Cyclohexanone (B45756)

This procedure is a representative example of a nucleophilic addition to a ketone.

Procedure:

-

Apparatus Setup:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout.

-

-

Reaction:

-

Charge the flask with a solution of cyclohexanone (e.g., 10 mmol, 0.98 g) in 50 mL of anhydrous diethyl ether.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Transfer a stoichiometric amount of the titrated this compound solution (e.g., 1.1 eq, 11 mmol) into the dropping funnel via cannula or syringe.

-

Add the this compound solution dropwise to the stirred cyclohexanone solution over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature.

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product, 1-ethylcyclohexan-1-ol, can be purified by distillation or chromatography.

-

Caption: Workflow for the synthesis of 1-ethylcyclohexan-1-ol.

Conclusion

This compound remains a cornerstone reagent in synthetic organic chemistry. Its high nucleophilicity allows for the efficient construction of C-C bonds, a critical step in the synthesis of pharmaceuticals and other complex organic targets. A thorough understanding of its aggregation behavior, reactivity profile, and stringent handling requirements is paramount for its safe and effective use. While its high reactivity can present challenges, the strategic application of this compound enables synthetic transformations that are often difficult to achieve with less potent reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. resources.saylor.org [resources.saylor.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. Reddit - The heart of the internet [reddit.com]

The Basicity of Ethyllithium in the Landscape of Organolithium Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent nucleophilicity and basicity. Among these, ethyllithium holds a significant position, yet a detailed comparative analysis of its basicity against other common organolithiums is often dispersed in the literature. This technical guide provides an in-depth examination of the basicity of this compound, contextualized by a quantitative comparison with other widely used organolithium reagents. This document summarizes key pKa data, outlines a detailed experimental protocol for the determination of organolithium basicity using Nuclear Magnetic Resonance (NMR) spectroscopy, and presents logical and workflow diagrams to elucidate the structure-basicity relationship and the experimental procedure. This guide is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who routinely employ these powerful reagents.

Introduction

The carbon-lithium bond in organolithium reagents is highly polarized, conferring significant carbanionic character on the carbon atom. This inherent property makes them exceptionally strong bases, capable of deprotonating a wide range of weakly acidic C-H bonds. The choice of a specific organolithium reagent for a given transformation is critically dependent on its basicity, which must be carefully matched to the acidity of the substrate to achieve the desired reactivity and avoid unwanted side reactions.

This compound (CH₃CH₂Li) is a fundamental organolithium reagent, often utilized for the introduction of an ethyl group or as a strong, non-nucleophilic base. Understanding its basicity in a quantitative manner, relative to other alkyllithiums, is paramount for rational reaction design and optimization. The basicity of an organolithium reagent is fundamentally linked to the stability of its corresponding conjugate acid (an alkane). The less stable the conjugate acid, the stronger the base. This stability is influenced by factors such as the hybridization of the carbanionic carbon and the inductive effects of the alkyl substituents.

Quantitative Comparison of Organolithium Basicity

The basicity of organolithium reagents is typically expressed by the pKa value of their conjugate acids in a non-polar, aprotic solvent. A higher pKa value of the conjugate acid corresponds to a stronger base. The following table summarizes the approximate pKa values of the conjugate acids of this compound and other common organolithium reagents.

| Organolithium Reagent | Structure | Conjugate Acid | pKa of Conjugate Acid |

| This compound | CH₃CH₂Li | Ethane (CH₃CH₃) | ~50 [1] |

| Mthis compound | CH₃Li | Methane (CH₄) | ~48[2] |

| n-Butyllithium | CH₃(CH₂)₃Li | n-Butane (CH₃(CH₂)₂CH₃) | ~50[2] |

| sec-Butyllithium | CH₃CH₂CH(Li)CH₃ | iso-Butane (CH₃CH(CH₃)₂) | ~51[2] |

| tert-Butyllithium | (CH₃)₃CLi | tert-Butane ((CH₃)₃CH) | ~53[3] |

| Phenyllithium | C₆H₅Li | Benzene (C₆H₅) | ~43[4] |

Structure-Basicity Relationship

The basicity of alkyllithium reagents increases with the substitution at the carbanionic carbon. This trend can be rationalized by the electron-donating inductive effect of alkyl groups, which destabilize the carbanion and thus increase its reactivity as a base. The following diagram illustrates this relationship.

Experimental Protocol: Determination of Organolithium Basicity by NMR Spectroscopy

Due to the extreme basicity of organolithium reagents, their pKa values cannot be determined by conventional methods that rely on aqueous buffers and pH measurements. A powerful technique for this purpose is NMR spectroscopy, which allows for the determination of equilibrium constants in non-polar, aprotic solvents. The following protocol outlines a general method for the determination of the pKa of an organolithium reagent by NMR titration.

Principle:

This method is based on setting up an equilibrium between the organolithium of unknown basicity (R-Li) and a hydrocarbon of known pKa (Indicator-H). By measuring the concentrations of all species at equilibrium using ¹H NMR spectroscopy, the equilibrium constant (Keq) can be calculated. From the Keq and the known pKa of the indicator, the pKa of the organolithium's conjugate acid can be determined.

R-Li + Indicator-H ⇌ R-H + Indicator-Li

Materials:

-

Organolithium reagent of interest (e.g., this compound in a hydrocarbon solvent).

-

A hydrocarbon indicator with a pKa value in a suitable range (e.g., a differently substituted arene or another alkane). The pKa of the indicator should be as close as possible to the expected pKa of the organolithium's conjugate acid.

-

Anhydrous, aprotic, deuterated solvent (e.g., cyclohexane-d₁₂, benzene-d₆, or THF-d₈). The solvent must be rigorously dried and degassed.

-

NMR tubes with J. Young valves or similar airtight seals.

-

Inert atmosphere glovebox or Schlenk line.

-

High-resolution NMR spectrometer.

-

Internal standard for concentration determination (e.g., a known amount of a non-reactive, soluble compound with a distinct NMR signal, such as 1,3,5-tri-tert-butylbenzene).

Procedure:

-

Preparation of Stock Solutions (under inert atmosphere):

-

Prepare a stock solution of the organolithium reagent in the chosen deuterated solvent. The concentration should be accurately determined by a standard titration method (e.g., Gilman double titration).

-

Prepare a stock solution of the hydrocarbon indicator in the same deuterated solvent.

-

Prepare a stock solution of the internal standard in the same deuterated solvent.

-

-

Sample Preparation for NMR Titration (under inert atmosphere):

-

In a series of NMR tubes, add a known volume of the organolithium stock solution and the internal standard stock solution.

-

To each tube, add varying, known volumes of the hydrocarbon indicator stock solution. This will create a series of samples with different initial ratios of the organolithium and the indicator.

-

Seal the NMR tubes tightly.

-

-

Equilibration:

-

Allow the samples to equilibrate at a constant, known temperature. The time required for equilibration may vary depending on the specific system and should be determined experimentally (e.g., by acquiring spectra at different time points until no further changes are observed).

-

-

NMR Data Acquisition:

-

Acquire quantitative ¹H NMR spectra for each sample at the equilibration temperature. Ensure the following parameters are set for accurate quantification:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

-

A calibrated 90° pulse angle.

-

A sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Integrate the signals corresponding to the organolithium reagent (R-Li), its conjugate acid (R-H), the hydrocarbon indicator (Indicator-H), its lithiated form (Indicator-Li), and the internal standard.

-

Using the known concentration of the internal standard, calculate the equilibrium concentrations of R-Li, R-H, Indicator-H, and Indicator-Li in each sample.

-

Calculate the equilibrium constant (Keq) for each sample using the following equation: Keq = ([R-H][Indicator-Li]) / ([R-Li][Indicator-H])

-

The Keq values from the different samples should be consistent.

-

-

pKa Determination:

-

Calculate the pKeq from the average Keq: pKeq = -log(Keq)

-

The pKa of the conjugate acid of the organolithium (R-H) can then be calculated using the known pKa of the indicator (Indicator-H): pKa(R-H) = pKa(Indicator-H) + pKeq

-

Workflow Diagram:

Conclusion

This compound, with a conjugate acid pKa of approximately 50, is a formidable base, comparable in strength to n-butyllithium. Its basicity is a critical parameter that dictates its utility in a wide array of chemical transformations, from simple deprotonations to complex metalation reactions. The quantitative data and the detailed experimental protocol provided in this guide offer a valuable resource for researchers in the pharmaceutical and chemical industries. A thorough understanding of the relative basicities of organolithium reagents, coupled with robust analytical methods for their characterization, is essential for the development of safe, efficient, and reproducible synthetic processes. The provided diagrams serve as a quick reference for the structure-basicity trends and the experimental workflow, further aiding in the rational application of these powerful reagents.

References

Ethyllithium: A Model for Unraveling Organolithium Reaction Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyllithium (EtLi) serves as a important model compound for elucidating the complex reaction mechanisms of organolithium reagents, a critical class of intermediates in modern organic synthesis. This technical guide provides a comprehensive overview of the structural and mechanistic intricacies of this compound, with a focus on its aggregation behavior, kinetic profiles, and reaction pathways. Detailed experimental protocols for studying organolithium reactions and computational approaches for their theoretical investigation are presented. Quantitative data are summarized in structured tables for comparative analysis, and key mechanistic and workflow concepts are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers in academia and industry, providing the foundational knowledge and practical methodologies necessary to effectively utilize and understand organolithium chemistry.

The Central Role of this compound in Organometallic Chemistry

This compound, a simple yet representative alkyllithium, is extensively used as a model to study the fundamental principles governing the reactivity of organolithium compounds.[1] Its behavior in solution is dominated by the formation of aggregates, which profoundly influences its nucleophilicity and basicity.[1] Understanding the interplay between aggregation state, solvent, and reactivity is paramount for controlling the outcomes of organolithium-mediated transformations.

The Nature of the Carbon-Lithium Bond

The carbon-lithium bond in this compound is highly polar, with significant ionic character, rendering the ethyl group carbanionic.[1] This inherent polarity is the source of its potent nucleophilicity and basicity, making it a versatile reagent for C-C bond formation and deprotonation reactions.[1]

Aggregation States of this compound in Solution

In solution, this compound does not typically exist as a simple monomer. Instead, it forms aggregates, with the degree of aggregation being highly dependent on the solvent. In non-polar hydrocarbon solvents, this compound predominantly exists as hexamers and tetramers.[1] The introduction of coordinating solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), leads to the breakdown of these larger aggregates into smaller, more reactive species like dimers and monomers.[2][3]

The study of these aggregation equilibria is crucial, as the reactivity of organolithium reagents is generally inversely proportional to their aggregation state. Monomers and dimers are significantly more reactive than the corresponding tetramers and hexamers.

Spectroscopic Characterization of Aggregates

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ⁶Li and ¹³C nuclei, is a powerful tool for characterizing the aggregation states of organolithium compounds in solution.[2][3][4] The chemical shifts and scalar couplings provide detailed information about the structure and dynamics of the aggregates.

Table 1: Representative ⁶Li NMR Chemical Shifts for Organolithium Aggregates

| Organolithium Compound | Solvent | Aggregate State | Representative ⁶Li Chemical Shift (ppm) |

| Mthis compound (B1224462) | Diethyl Ether | Tetramer | ~1.7-1.8 |

| Mthis compound | THF | Tetramer/Dimer | ~1.0-1.8 |

| Phenyllithium (B1222949) | Diethyl Ether | Tetramer/Dimer | ~1.5-2.1 |

| Phenyllithium | THF | Dimer/Monomer | ~1.5-2.0 |

Reaction Mechanisms of this compound

This compound participates in a wide range of organic reactions, acting as a strong nucleophile or a potent base. Its reaction mechanisms are intricately linked to its aggregation state and the nature of the electrophile.

Nucleophilic Addition to Carbonyl Compounds

One of the most common applications of this compound is its reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[6] The generally accepted mechanism involves the nucleophilic attack of the carbanionic ethyl group on the electrophilic carbonyl carbon.

Reaction Kinetics

The rate of this compound reactions is highly dependent on factors that influence its aggregation state. Coordinating solvents and additives that break down aggregates generally lead to a significant increase in reaction rates.

Table 2: Relative Reactivity of Organolithium Reagents with Ketones

| Organolithium Reagent | Relative Reactivity |

| p-Tolyllithium | > |

| Phenyllithium | > |

| This compound | > |

| Isopropyllithium |

This table illustrates the general trend in reactivity, with less sterically hindered and more basic organolithiums often exhibiting higher reactivity.[4]

Experimental Protocols

The pyrophoric nature of this compound necessitates handling under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7]

General Protocol for a Reaction with an Electrophile

-

Glassware Preparation: All glassware must be rigorously dried in an oven (≥120 °C) overnight and cooled under a stream of dry inert gas.

-

Inert Atmosphere: The reaction is assembled under a positive pressure of argon or nitrogen.

-

Reagent Transfer: The electrophile is dissolved in an anhydrous solvent (e.g., THF) and transferred to the reaction flask via cannula or syringe.

-

Cooling: The reaction mixture is cooled to the desired temperature (commonly -78 °C using a dry ice/acetone bath).

-

Addition of this compound: A solution of this compound of known concentration is added dropwise to the stirred solution of the electrophile.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by quenching aliquots and analyzing them by GC-MS or NMR.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Purification: The product is extracted with an organic solvent, dried, and purified by standard techniques such as column chromatography.

Protocol for Kinetic Analysis by NMR Spectroscopy

-

Sample Preparation: Prepare a stock solution of the electrophile and an internal standard in a deuterated, anhydrous solvent in an NMR tube sealed with a septum.

-

Initial Spectrum: Acquire a spectrum of the initial mixture at the desired reaction temperature.

-

Initiation of Reaction: Inject a precise amount of a standardized this compound solution into the NMR tube while it is in the spectrometer (if possible) or quickly remove, inject, and re-insert it.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the starting material and product relative to the internal standard to determine their concentrations over time. The rate constants can then be calculated by fitting the concentration data to the appropriate rate law.

Computational Modeling of this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of organolithium reactions.[8] These studies can provide insights into the structures of transition states, reaction intermediates, and the energetic profiles of different reaction pathways.

Typical Computational Protocol

-

Model System: Define the model system, including the this compound aggregate (e.g., monomer, dimer), the electrophile, and explicit solvent molecules if desired.

-

Level of Theory: Choose an appropriate level of theory and basis set. A common choice for organolithium systems is the B3LYP functional with a basis set such as 6-31G*.[9][10]

-

Geometry Optimization: Perform geometry optimizations of the reactants, transition states, and products.

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: Calculate the electronic energies of all species to construct a potential energy surface for the reaction.

-

Solvation Modeling: Implicit or explicit solvation models can be used to account for the effect of the solvent on the reaction energetics.

Conclusion

This compound serves as an exemplary model for understanding the multifaceted nature of organolithium reaction mechanisms. Its aggregation behavior, which is highly sensitive to the reaction environment, is a key determinant of its reactivity. Through a combination of spectroscopic techniques, kinetic studies, and computational modeling, a detailed picture of the factors controlling these powerful synthetic transformations can be obtained. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and harness the synthetic potential of this compound and other organolithium reagents.

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of mthis compound in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperpolarizability.com - Comparative Analysis of TD-DFT Functionals for Formaldehyde Excited States [hyperpolarizability.com]

Ethyllithium: A Cornerstone of Organometallic Chemistry - A Technical Guide

Introduction

Ethyllithium (C₂H₅Li) holds a significant place in the history of organic and organometallic chemistry. As one of the earliest organolithium reagents to be synthesized and characterized, its discovery and subsequent development paved the way for a new era of synthetic methodologies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and foundational applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early History

The journey of this compound is intertwined with the pioneering work of German chemist Wilhelm Schlenk. In 1917, Schlenk and Johanna Holtz reported the first synthesis of several simple organoalkali compounds, including this compound.[1][2] This seminal work was published in the "Berichte der deutschen chemischen Gesellschaft."[3][4] Schlenk's initial synthesis involved the transmetalation of diethylmercury (B1204316) with lithium metal.[2] This method, while groundbreaking, utilized highly toxic organomercury compounds, which limited its widespread adoption.[2]

The true potential of this compound and other organolithium reagents began to be realized in the 1930s through the work of Karl Ziegler and his colleagues. Ziegler developed a more practical and safer method for the synthesis of organolithium compounds, including this compound, by reacting alkyl halides with lithium metal in an inert solvent.[1] This breakthrough, published in "Liebigs Annalen der Chemie" in 1930, made these powerful reagents more accessible and spurred further research into their reactivity and applications.[5]

The mid-20th century saw the expansion of organolithium chemistry, with key contributions from figures like Henry Gilman and Georg Wittig.[6] Gilman's extensive work on organometallic compounds, including the development of Gilman reagents (lithium diorganocuprates), showcased the versatility of organolithium precursors.[7][8] Wittig's Nobel Prize-winning development of the Wittig reaction, which utilizes phosphonium (B103445) ylides often generated with strong bases like organolithiums, further solidified the importance of this class of reagents in organic synthesis.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been historically significant: the Schlenk method and the Ziegler method.

Schlenk's Synthesis (1917)

Schlenk's original synthesis involved the reaction of diethylmercury with an excess of lithium metal in a non-polar solvent like petroleum ether. The insolubility of the resulting this compound in this solvent allowed for its separation from the mercury byproduct.[2]

Reaction: (C₂H₅)₂Hg + 2 Li → 2 C₂H₅Li + Hg

Ziegler's Synthesis (1930)

Ziegler's method, which became the standard for both laboratory and industrial production, involves the direct reaction of an ethyl halide (typically bromide or chloride) with lithium metal. This method avoids the use of toxic mercury compounds.[5]

Reaction: C₂H₅X + 2 Li → C₂H₅Li + LiX (where X = Cl, Br)

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅Li | [9] |

| Molecular Weight | 36.00 g/mol | [9] |

| Melting Point | 95 °C (sublimes in N₂ atmosphere) | [9][10] |

| Density | 0.862 g/mL at 25 °C | [11] |

| Solubility | Soluble in pentane, hexane, heptane, and benzene. | [10] |

| Aggregation State | Exists as a hexamer in hydrocarbon solvents. | [9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ⁷Li NMR | Sharp singlet at δ 0.0 ppm (referenced to LiCl) | [9] |

| ¹H NMR | Evidence of association at lower temperatures. | [12] |

| ¹³C NMR | Spectra have been recorded and are available in databases. | [13] |

| Infrared (IR) Spectroscopy | Spectra have been studied to understand its structure. | [14][15] |

Experimental Protocols

Ziegler's Synthesis of this compound from Ethyl Bromide

The following is a representative experimental protocol for the synthesis of this compound based on the Ziegler method.

Materials:

-

Lithium metal (containing 1-3% sodium)

-

Ethyl bromide (bromoethane)

-

Anhydrous diethyl ether

-

Inert gas (Nitrogen or Argon)

Procedure:

-

18 g (2.57 mol) of lithium metal, flattened to a thickness of approximately 1.5 mm, is cut into small chips (e.g., 2 x 10 x 1.5 mm) and placed in a reaction flask containing 800 mL of anhydrous diethyl ether.

-

The flask is cooled to -25 °C, and the air is purged with a stream of dry nitrogen or argon (2 L/min for 1-2 minutes).

-

119.8 g (1.1 mol) of ethyl bromide is placed in a dropping funnel. An initial portion of 10 g is added to the reaction mixture at once.

-

The reaction is initiated, as indicated by the appearance of turbidity and a rise in temperature.

-

After the initial reaction subsides (approximately 10 minutes), the remaining ethyl bromide is added dropwise over a period of 1 hour, maintaining the temperature between -15 and -20 °C.

-

After the addition is complete, the mixture is stirred for an additional hour at -15 °C.

-

The temperature is then allowed to rise to 0 °C.

-

The resulting solution is poured into a storage flask under an inert atmosphere. It is not necessary to filter off the excess lithium chips.

-

Anhydrous diethyl ether is added to bring the final volume to 1 liter.

-

After homogenization, the concentration of the this compound solution is determined by titration. A typical yield is approximately 90%, resulting in a solution close to 1 M.

Chemical Properties and Early Applications

This compound is a powerful nucleophile and a strong base (pKa of ethane (B1197151) is ~50).[9] Its high reactivity necessitates handling under an inert and anhydrous atmosphere. Early applications of this compound revolved around its ability to form new carbon-carbon bonds and act as a deprotonating agent.

-

Nucleophilic Addition: this compound readily adds to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[9]

-

Deprotonation: Schlenk observed the deprotonation of fluorene (B118485) by this compound, one of the earliest examples of a direct hydrogen-lithium exchange.[2]

-

Polymerization: Karl Ziegler's work demonstrated that alkyllithiums, including this compound, could initiate the polymerization of olefins like ethylene.[2][5] This discovery laid the groundwork for the development of important polymers.

Visualizations

The following diagrams illustrate key historical syntheses and reaction pathways involving this compound.

Caption: Schlenk's original synthesis of this compound.

Caption: Experimental workflow for Ziegler's synthesis.

Caption: Key early applications of this compound.

Conclusion

The discovery and development of this compound represent a pivotal chapter in the history of organic chemistry. From Schlenk's pioneering synthesis to Ziegler's practical methodology, and the subsequent expansion of its applications by chemists like Gilman and Wittig, this compound has served as a fundamental tool for carbon-carbon bond formation and as a strong base. Its study has provided crucial insights into the nature of the carbon-lithium bond and the behavior of organometallic compounds, laying the foundation for the development of a vast array of more complex and selective reagents that are indispensable in modern organic synthesis and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mthis compound – Wikipedia [de.wikipedia.org]

- 4. Phénylsodium — Wikipédia [fr.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. d-nb.info [d-nb.info]

- 7. Gilman reagent - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Buy this compound | 811-49-4 [smolecule.com]

- 10. chembk.com [chembk.com]

- 11. 乙基锂 溶液 0.5 M in benzene: cyclohexane | Sigma-Aldrich [sigmaaldrich.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Aggregation States of Ethyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ethyllithium, a fundamental organolithium reagent, predominantly exists in aggregated forms, which significantly influences its reactivity and solubility. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and energetic landscapes of these aggregates. This technical guide provides an in-depth analysis of the theoretical understanding of this compound aggregation, supplemented with detailed experimental protocols for its characterization.

Introduction

The aggregation of organolithium compounds is a cornerstone of their chemistry, dictating their behavior in solution and the solid state. This compound (EtLi), like other simple alkyllithiums, forms oligomeric clusters, primarily tetramers and hexamers, through electron-deficient multi-center bonding.[1] Understanding the relative stabilities and structures of these aggregates is crucial for controlling and optimizing chemical reactions in which this compound is a key reagent. Computational chemistry has emerged as a powerful tool to complement experimental techniques in probing these complex structures.

Theoretical Studies on this compound Aggregation

Theoretical investigations into this compound aggregation have focused on determining the geometries, bond characteristics, and relative energies of various oligomeric forms. While specific high-level computational data for this compound is not as abundant as for its methyl counterpart, the behavior of alkyllithiums is known to be very similar.[2] Therefore, data from related alkyllithium compounds can provide valuable insights.

Computational Methodologies

The primary theoretical approach for studying this compound aggregation is Density Functional Theory (DFT), with the B3LYP functional being a popular choice. Ab initio methods are also employed for higher accuracy. A common computational workflow for these studies is as follows:

Caption: A typical computational workflow for the theoretical study of this compound aggregation.

Aggregation Energies and Stabilities

The relative stability of different aggregation states (e.g., dimer vs. tetramer vs. hexamer) is also a critical aspect. Mass spectrometry studies have confirmed the presence of both tetrameric and hexameric species of this compound in the gas phase.[4] Theoretical calculations are essential to determine which of these is the thermodynamically preferred state under different conditions.

Structural Parameters

Theoretical calculations provide detailed information about the geometric structures of this compound aggregates, including bond lengths and angles. For the analogous mthis compound (B1224462) tetramer, which adopts a distorted cubane-like structure, the calculated Li-Li and Li-C bond distances are approximately 2.56 Å and 2.28 Å, respectively.[5] A DFT/MM MD simulation of an this compound tetramer in a dimethoxyethane (DME) solution revealed dynamic fluctuations in the Li-C and Li-Li bond lengths, suggesting a transient opening of the cubic structure.[6]

Table 1: Comparison of Calculated Aggregation Energies and Structural Parameters for Alkyllithium Tetramers

| Alkyllithium | Aggregation Energy (kcal/mol) | Li-Li Bond Length (Å) | Li-C Bond Length (Å) | Computational Method |

| Mthis compound | -124.4 | ~2.56 | ~2.28 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |

| tert-Butyllithium | -108.6 | - | - | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |

| Phenyllithium | -117.2 | - | - | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |

Experimental Protocols for Characterization

The theoretical predictions of this compound aggregation are validated and complemented by various experimental techniques. Due to the air- and moisture-sensitive nature of organolithium compounds, all experimental manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution. Both ⁶Li and ⁷Li are NMR-active nuclei, with ⁶Li (I=1) generally providing sharper signals due to its smaller quadrupole moment, albeit at lower sensitivity.

Detailed Protocol for ⁶Li NMR Spectroscopy of this compound:

-

Sample Preparation (in a glovebox or under inert atmosphere):

-

Obtain a solution of this compound in a suitable deuterated solvent (e.g., THF-d₈, toluene-d₈). The choice of solvent is critical as it can influence the aggregation state.

-

If starting with a solid, dissolve a known quantity in the deuterated solvent to a concentration typically in the range of 0.1-0.5 M.

-

Transfer the solution to a flame-dried NMR tube fitted with a sealable cap (e.g., a J. Young valve).

-

For isotopic labeling studies (isotopic fingerprint method), a mixture of ⁶Li- and ⁷Li-enriched this compound can be used to determine the number of lithium atoms in an aggregate through the observation of scalar coupling.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ⁶Li frequency.

-

Cool the sample to a low temperature (e.g., -80 °C to -120 °C) using the spectrometer's variable temperature unit to slow down intermolecular exchange processes and resolve distinct signals for different aggregates.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H-decoupled ⁶Li NMR spectrum.

-

Optimize acquisition parameters, including a sufficient relaxation delay (D1) to ensure quantitative measurements, especially for the less sensitive ⁶Li nucleus.

-

To aid in structural elucidation, consider performing two-dimensional NMR experiments such as ¹H-⁶Li Heteronuclear Overhauser Effect Spectroscopy (HOESY), which provides information about through-space proximities between protons and lithium atoms.

-

-

Data Analysis:

-

Analyze the chemical shifts, integrations, and multiplicities of the ⁶Li signals to identify the different aggregation states present in the solution.

-

The number of distinct lithium environments and their relative populations can be determined from the spectrum.

-

Mass Spectrometry

Mass spectrometry is primarily used to identify the aggregation numbers of this compound in the gas phase. Due to the high reactivity of this compound, specialized sample introduction techniques are required.

Detailed Protocol for Mass Spectrometry of this compound:

-

Sample Introduction (using an inert atmosphere interface):

-

The mass spectrometer should be equipped with a specialized inlet system that allows for the introduction of air-sensitive samples without exposure to the atmosphere. This can be a glovebox directly coupled to the mass spectrometer or a probe that can be loaded in a glovebox and then quickly transferred to the instrument.

-

For volatile samples like this compound, a heated inlet system can be used to introduce the vapor into the ion source.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for analyzing volatile organometallic compounds.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Analyze the mass spectrum to identify the parent ions corresponding to different this compound aggregates (e.g., [(EtLi)₄-Et]⁺, [(EtLi)₆-Et]⁺). The fragmentation pattern can also provide structural information.

-

Cryoscopy

Cryoscopy is a classical method for determining the degree of aggregation of a solute by measuring the freezing point depression of a solvent.

Detailed Experimental Protocol for Cryoscopy of this compound:

-

Apparatus:

-

A cryoscopy apparatus consisting of a jacketed vessel to maintain a constant low temperature, a sensitive thermometer (e.g., a Beckmann thermometer or a digital thermometer with high precision), a stirrer, and an inlet for the introduction of the sample under an inert atmosphere.

-

-

Procedure:

-

Add a known mass of a suitable solvent (e.g., benzene, cyclohexane) to the cryoscopy vessel.

-

Determine the freezing point of the pure solvent by cooling it slowly while stirring and recording the temperature at which solidification begins.

-

Under an inert atmosphere, add a known mass of this compound to the solvent.

-

After the this compound has dissolved, determine the new freezing point of the solution.

-